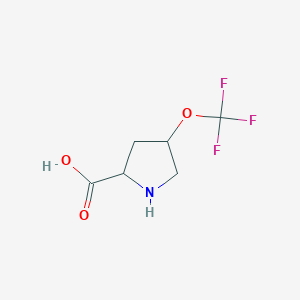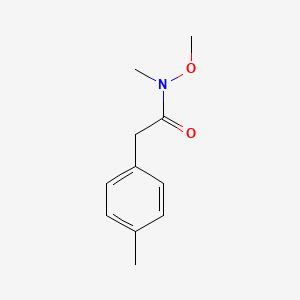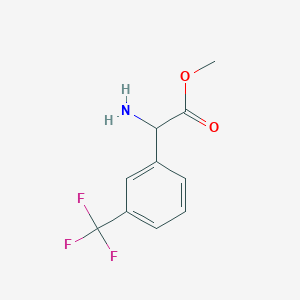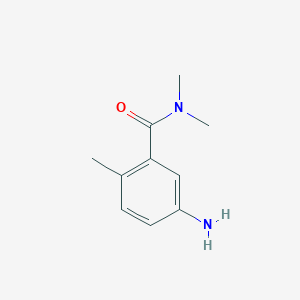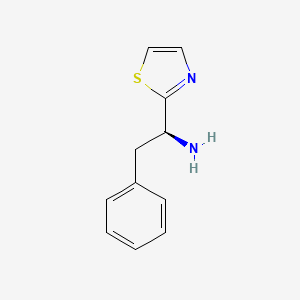
(S)-2-苯基-1-(噻唑-2-基)乙胺
描述
“(S)-2-phenyl-1-(thiazol-2-yl)ethanamine” is a compound that contains a phenyl group (a benzene ring), a thiazole ring (a ring containing nitrogen and sulfur), and an ethanamine group (a two-carbon chain with an amine group). The “(S)” indicates that this compound has a specific stereochemistry, meaning the arrangement of atoms in space is important .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. Unfortunately, without more specific information or a crystal structure, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, the presence of an amine group suggests that this compound could act as a base .科学研究应用
噻唑衍生物在药物化学中的应用
噻唑及其衍生物,包括 (S)-2-苯基-1-(噻唑-2-基)乙胺等化合物,以其在药物化学中的广泛应用而闻名。噻唑是一种五元杂环化合物,由于其在开发具有多种治疗效果的药物方面的潜力,已成为众多研究的重点。最近的研究重点关注噻唑衍生物的合成和应用,以发现具有抗氧化、镇痛、抗炎、抗菌、抗真菌、抗病毒和抗肿瘤特性的药物。这些化合物因其酶调节能力而受到研究,特别是针对与疾病相关的特定酶,为开发副作用较小的药物提供了途径 (Leoni 等,2014).
杂环化合物在药物发现中的应用
噻唑作为杂环化合物中核心结构的结构多功能性在药物发现中值得注意。含噻唑的杂环因其广谱生物活性而受到探索,包括抗疟疾特性。此类化合物对于正在进行的新型抗疟疾药物分子的搜索至关重要,构效关系研究有助于识别有希望的新候选药物 (Kumawat, 2017).
噻唑衍生物在抗菌和抗真菌研究中的应用
噻唑衍生物的抗菌和抗真菌活性十分显著,许多研究集中于开发新化合物来对抗耐药菌株和真菌。噻唑衍生物的独特特性使其成为针对各种病原体的有效剂,从而设计和合成了具有增强生物活性的分子 (Mohanty 等,2021).
噻唑在抗癌研究中的应用
噻唑衍生物也因其抗癌特性而受到研究。系统评价已将噻唑和恶唑衍生物确定为具有显着抗增殖和抗肿瘤活性的化合物,进一步强调了噻唑骨架在开发新癌症治疗中的重要性 (Guerrero-Pepinosa 等,2021).
作用机制
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets often include enzymes and receptors involved in critical physiological processes.
Mode of Action
Thiazole-containing molecules are known to interact with their targets in various ways . They can activate or inhibit biochemical pathways, stimulate or block receptors, and even undergo donor-acceptor and nucleophilic reactions .
Biochemical Pathways
Thiazole derivatives have been reported to influence a wide range of biochemical pathways . The exact pathways and downstream effects would depend on the specific targets that the compound interacts with.
Pharmacokinetics
Thiazole compounds are generally known for their good bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
安全和危害
生化分析
Biochemical Properties
(S)-2-phenyl-1-(thiazol-2-yl)ethanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, (S)-2-phenyl-1-(thiazol-2-yl)ethanamine can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between (S)-2-phenyl-1-(thiazol-2-yl)ethanamine and these biomolecules are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway . It can also affect gene expression by altering the activity of transcription factors. Furthermore, (S)-2-phenyl-1-(thiazol-2-yl)ethanamine impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, (S)-2-phenyl-1-(thiazol-2-yl)ethanamine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the inhibition of COX by (S)-2-phenyl-1-(thiazol-2-yl)ethanamine reduces the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes. These molecular interactions are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
The effects of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine in laboratory settings change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that (S)-2-phenyl-1-(thiazol-2-yl)ethanamine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are essential for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine vary with dosage. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, (S)-2-phenyl-1-(thiazol-2-yl)ethanamine may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
(S)-2-phenyl-1-(thiazol-2-yl)ethanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and detoxification . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, (S)-2-phenyl-1-(thiazol-2-yl)ethanamine can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels.
Transport and Distribution
The transport and distribution of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier (SLC) transporters . Once inside the cell, (S)-2-phenyl-1-(thiazol-2-yl)ethanamine can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
(S)-2-phenyl-1-(thiazol-2-yl)ethanamine is localized in specific subcellular compartments, which can affect its activity and function. This compound can be directed to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The subcellular localization of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine is essential for its interaction with specific biomolecules and its overall biological activity.
属性
IUPAC Name |
(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10H,8,12H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXGZQRJIYRSGK-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C2=NC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3097060.png)
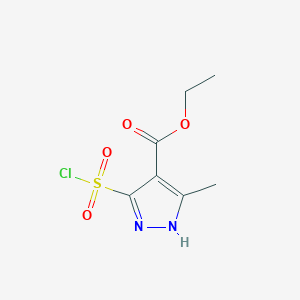
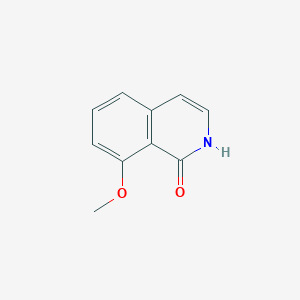
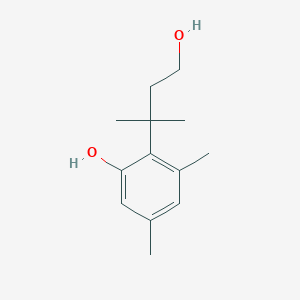
![[1-(3-Aminopropyl)piperidin-4-yl]methanol](/img/structure/B3097100.png)
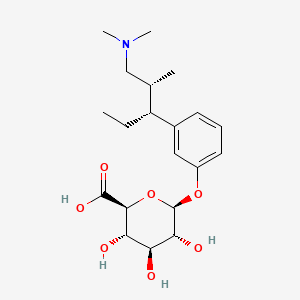
![(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3097109.png)
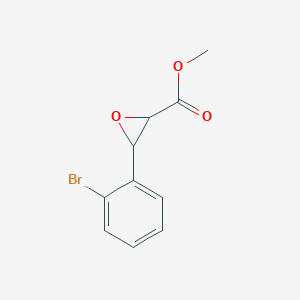
![tert-butyl N-[benzyl(methyl)amino]carbamate](/img/structure/B3097129.png)
